Einecs 265-936-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Einecs 265-936-6, also known as Barium Sulfate, is a chemical compound with the molecular formula BaSO₄. It is a white crystalline solid that is odorless and insoluble in water. Barium Sulfate is widely used in various industries due to its unique properties, such as high density and chemical inertness.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Barium Sulfate can be prepared through several synthetic routes. One common method involves the reaction of Barium Chloride (BaCl₂) with Sodium Sulfate (Na₂SO₄) in an aqueous solution. The reaction is as follows:

BaCl2+Na2SO4→BaSO4+2NaCl

This reaction is typically carried out at room temperature, and the resulting Barium Sulfate precipitate is filtered, washed, and dried.

Industrial Production Methods

In industrial settings, Barium Sulfate is often produced as a byproduct of the mining and refining of Barite (Barium Sulfate ore). The ore is crushed and ground, and then subjected to a flotation process to separate the Barium Sulfate from other minerals. The purified Barium Sulfate is then further processed to achieve the desired particle size and purity.

Análisis De Reacciones Químicas

Types of Reactions

Barium Sulfate is known for its chemical inertness, meaning it does not readily undergo chemical reactions. it can participate in certain reactions under specific conditions.

-

Reduction: : Barium Sulfate can be reduced to Barium Sulfide (BaS) when heated with a reducing agent such as Carbon © at high temperatures:

BaSO4+4C→BaS+4CO

-

Substitution: : Barium Sulfate can undergo ion exchange reactions with other sulfate salts in solution.

Common Reagents and Conditions

Reducing Agents: Carbon, Hydrogen

Reaction Conditions: High temperatures (above 1000°C) for reduction reactions

Major Products Formed

Reduction: Barium Sulfide (BaS)

Substitution: Various sulfate salts depending on the reacting species

Aplicaciones Científicas De Investigación

Barium Sulfate has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.

Biology: Employed as a contrast agent in medical imaging, particularly in X-ray and CT scans, due to its high density and opacity to X-rays.

Medicine: Utilized in diagnostic procedures such as barium meals and enemas to visualize the gastrointestinal tract.

Industry: Used as a filler in paints, plastics, and rubber to improve their properties. It is also used in the production of drilling fluids for oil and gas exploration.

Mecanismo De Acción

In medical imaging, Barium Sulfate works by absorbing X-rays, which allows it to create a contrast on the imaging film or detector. When ingested or administered as an enema, it coats the lining of the gastrointestinal tract, making it visible on X-ray images. This helps in diagnosing various conditions such as blockages, tumors, and abnormalities in the digestive system.

Comparación Con Compuestos Similares

Barium Sulfate is unique due to its high density, chemical inertness, and opacity to X-rays. Similar compounds include:

Calcium Sulfate (CaSO₄): Also used as a filler and in medical applications, but it is less dense and less effective as a contrast agent.

Strontium Sulfate (SrSO₄): Similar in properties but less commonly used due to its higher cost and lower availability.

Lead Sulfate (PbSO₄): Highly dense and opaque to X-rays, but its toxicity limits its use in medical applications.

Barium Sulfate stands out due to its combination of safety, effectiveness, and availability, making it a preferred choice in various applications.

Propiedades

Número CAS |

65826-02-0 |

|---|---|

Fórmula molecular |

C27H37N2O11P |

Peso molecular |

596.6 g/mol |

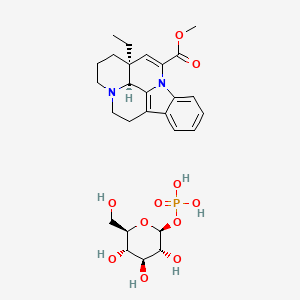

Nombre IUPAC |

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C21H24N2O2.C6H13O9P/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3;2-10H,1H2,(H2,11,12,13)/t19-,21+;2-,3-,4+,5-,6+/m11/s1 |

Clave InChI |

IVYZKAJKXRPDKP-CHQOHFEQSA-N |

SMILES isomérico |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |

SMILES canónico |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)